Benzaldehyde-PEG4-azide
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Overview
Description
Benzaldehyde-PEG4-azide: is a chemical compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is widely used as a linker in the construction of proteolysis targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells. This compound features an azide group, which allows it to participate in click chemistry reactions, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzaldehyde-PEG4-azide can be synthesized through a series of chemical reactions starting from benzaldehyde and PEG4. The azide group is typically introduced using azidation reactions, which involve the substitution of a leaving group with an azide ion. The reaction conditions usually require the use of azide sources such as sodium azide (NaN3) and appropriate solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. This involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the compound's purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde-PEG4-azide primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation and drug development.
Common Reagents and Conditions:
CuAAC Reaction: Requires a copper(I) catalyst, such as copper(I) bromide (CuBr) or copper(I) chloride (CuCl), and a reducing agent like sodium ascorbate.
SPAAC Reaction: Does not require a catalyst and proceeds under mild conditions, making it suitable for biological applications.
Major Products Formed: The major products of these reactions are triazole-linked compounds, which are stable and biocompatible. These triazole rings are often used to link various biomolecules, such as proteins, peptides, and nucleic acids, to enhance their stability and functionality.
Scientific Research Applications
Chemistry: In chemistry, Benzaldehyde-PEG4-azide is used to create PROTACs, which are designed to target and degrade specific proteins within cells. This is particularly useful in the study of protein-protein interactions and the development of targeted therapies.
Biology: In biological research, this compound is employed in the immobilization of proteins and enzymes on solid supports. This technique is used to improve protein stability and functionality in various applications, including biosensors and biochips.
Medicine: In the medical field, this compound is utilized in the development of targeted drug delivery systems. By linking therapeutic agents to specific targeting molecules, researchers can enhance the efficacy and reduce the side effects of treatments.
Industry: In industrial applications, this compound is used in the production of advanced materials and nanotechnology. Its ability to form stable linkages makes it valuable in the creation of nanocomposites and other high-performance materials.
Mechanism of Action
The mechanism by which Benzaldehyde-PEG4-azide exerts its effects involves its participation in click chemistry reactions. In the CuAAC reaction, the azide group on this compound reacts with an alkyne group in the presence of a copper(I) catalyst to form a stable triazole ring. This reaction is highly specific and efficient, allowing for the precise conjugation of biomolecules.
Molecular Targets and Pathways: The triazole-linked products formed from these reactions can target specific proteins or enzymes within cells, leading to their degradation or modulation. This targeted approach is used to study protein-protein interactions and develop therapeutic interventions.
Comparison with Similar Compounds
PEG4-benzaldehyde: A similar compound that lacks the azide group. It is used in applications where azide functionality is not required.
Azido-PEG4-aldehyde: Another related compound that features an aldehyde group instead of benzaldehyde. It is used in different click chemistry reactions and applications.
Uniqueness: Benzaldehyde-PEG4-azide is unique in its ability to participate in both CuAAC and SPAAC reactions, making it versatile and widely applicable in various fields. Its benzaldehyde moiety provides additional reactivity options, such as the formation of Schiff bases with amines.
Properties
IUPAC Name |
4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c16-18-17-5-6-20-7-8-21-9-10-22-11-12-23-15-3-1-14(13-19)2-4-15/h1-4,13H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNGKISXZKKSNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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